Ritipenem

Catalog No.
S569339
CAS No.
84845-57-8
M.F
C10H12N2O6S
M. Wt
288.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ritipenem

CAS Number

84845-57-8

Product Name

Ritipenem

IUPAC Name

(5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C10H12N2O6S

Molecular Weight

288.28 g/mol

InChI

InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)/t3-,5+,8-/m1/s1

InChI Key

IKQNRQOUOZJHTR-UWBRJAPDSA-N

SMILES

Array

Synonyms

FCE 22101, FCE-22101, ritipenem, ritipenem sodium

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O

Ritipenem is a broad-spectrum carbapenem with activity against gram-positive bacteria, including methicillin-resistant S. aureus.
carbapenem antibiotic; structure given in first source

Ritipenem (CAS: 84845-57-8), also known as FCE 22101, is a broad-spectrum penem antibacterial compound. Unlike traditional carbapenems, ritipenem is intrinsically stable to renal dehydropeptidase-I (DHP-I) and exhibits quantifiable resistance to hydrolysis by a wide array of plasmid and chromosomal beta-lactamases. For procurement professionals and formulation scientists, ritipenem represents a critical active moiety and reference standard. It is valued for its ability to be esterified into orally bioavailable prodrugs (such as ritipenem acoxil) and for its distinct penicillin-binding protein (PBP) affinity profile, which drives rapid bacteriolysis without requiring enzymatic co-inhibitors .

Substituting ritipenem with a generic carbapenem (such as imipenem) or a third-generation cephalosporin fundamentally alters both the experimental formulation requirements and the compound's enzymatic degradation profile. Imipenem is rapidly degraded by renal DHP-I, mandating the strict 1:1 co-administration of a competitive inhibitor like cilastatin in any in vivo model. Ritipenem bypasses this requirement entirely, streamlining preclinical workflows . Furthermore, ritipenem possesses a preferential affinity for PBP1b, inducing rapid cell lysis; substituting it with selective PBP3 inhibitors (like aztreonam or cefotaxime) fails to replicate this rapid lytic mechanism, compromising studies focused on minimizing inflammatory endotoxin release [1].

Elimination of Co-Inhibitor Requirements via DHP-I Stability

Ritipenem demonstrates intrinsic stability against renal dehydropeptidase-I (DHP-I), a critical differentiator from standard carbapenems. While imipenem requires a strict 1:1 co-formulation with cilastatin to prevent rapid in vivo degradation, ritipenem can be administered independently . This stability reduces the complexity of preclinical pharmacokinetic modeling and formulation development.

Evidence DimensionRequirement for DHP-I co-inhibitor
Target Compound Data0 co-inhibitors required (inherently stable to DHP-I)
Comparator Or BaselineImipenem: Requires 1:1 co-administration with cilastatin
Quantified Difference100% reduction in co-formulation dependency
ConditionsIn vivo pharmacokinetic and formulation models

Procuring ritipenem eliminates the need to source and co-formulate cilastatin, significantly streamlining preclinical formulation workflows.

Prodrug Esterification for Oral Bioavailability

A limitation of many beta-lactam antibiotics, including imipenem, is their restriction to parenteral administration routes. Ritipenem serves as the active parent compound for esterification into ritipenem acoxil (an acetoxymethyl ester prodrug). This modification yields an oral bioavailability of 30–40% in in vivo models, producing a mean AUC of 497 mg/L·min .

Evidence DimensionOral bioavailability
Target Compound Data30–40% oral bioavailability (when formulated as ritipenem acoxil)
Comparator Or BaselineImipenem: ~0% oral bioavailability (strictly parenteral)
Quantified DifferenceEnables oral dosing routes previously inaccessible to standard carbapenem benchmarks
ConditionsIn vivo pharmacokinetic studies

Essential for formulation scientists procuring baseline penems to develop or benchmark orally active beta-lactam prodrugs.

Rapid Bacteriolysis via PBP1b Preferential Affinity

Ritipenem exhibits a preferential binding affinity for Penicillin-Binding Protein 1b (PBP1b) in pathogens such as H. influenzae. When tested at 4x MIC, ritipenem induces complete bacterial cell lysis within 4 hours, indicated by a sharp decrease in culture turbidity. In contrast, selective PBP3 inhibitors like aztreonam and cefotaxime fail to induce this rapid lysis and actively inhibit the lytic process when co-administered [1].

Evidence DimensionTime to complete cell lysis
Target Compound DataComplete lysis at 4 hours (driven by PBP1b affinity)
Comparator Or BaselineAztreonam / Cefotaxime: Delayed or inhibited lysis (driven by PBP3 affinity)
Quantified DifferenceRapid 4-hour lytic induction vs. lytic inhibition
ConditionsH. influenzae culture turbidity assay at 4x MIC

Critical for researchers procuring compounds to study rapid bactericidal mechanisms without triggering prolonged inflammatory cell-wall degradation.

Hydrolytic Resistance to Chromosomal Cephalosporinases

Ritipenem (FCE 22101) is stable against hydrolysis by common plasmid and chromosomal beta-lactamases. In comparative in vitro studies, while cephalosporins like cefotaxime are compromised by resistant Enterobacter spp., ritipenem maintains its inhibitory activity. It shows minimal discrepancy between MIC and MBC values and is unaffected by inoculum size variations, making it a reliable standard [1].

Evidence DimensionHydrolytic stability against beta-lactamases
Target Compound DataNot hydrolyzed by common plasmid/chromosomal beta-lactamases
Comparator Or BaselineCefotaxime / Ceftazidime: Susceptible to hydrolysis by resistant Enterobacter spp.
Quantified DifferenceMaintained efficacy against cephalosporin-resistant strains
ConditionsIn vitro Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays

Ensures reproducible performance as a positive control in antimicrobial susceptibility testing against beta-lactamase-producing strains.

Preclinical Oral Prodrug Development

Directly downstream of its esterification potential, ritipenem is the baseline active pharmaceutical ingredient (API) for synthesizing and benchmarking novel oral beta-lactam prodrugs without the confounding variable of DHP-I instability .

Antimicrobial Susceptibility Testing (AST) Panels

Because of its near-complete resistance to plasmid and chromosomal beta-lactamases, ritipenem serves as a reliable positive control standard for in vitro assays targeting resistant Enterobacteriaceae [1].

Bacteriolytic Mechanism and Endotoxin Studies

Leveraging its preferential PBP1b affinity and rapid 4-hour lytic induction, ritipenem is procured as a specific chemical probe to study rapid bacterial cell death pathways that minimize inflammatory endotoxin release in Gram-negative models[2].

XLogP3

-0.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

288.04160728 Da

Monoisotopic Mass

288.04160728 Da

Heavy Atom Count

19

UNII

D4SL77931L

Related CAS

84845-58-9 (Parent)

Wikipedia

Ritipenem

Dates

Last modified: 04-14-2024

Explore Compound Types